An In-depth Technical Guide to Methyl 2-oxooxazolidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to Methyl 2-oxooxazolidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Development
Introduction
Methyl 2-oxooxazolidine-4-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its rigid, chiral scaffold makes it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in the development of novel therapeutics. The content herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Physicochemical and Structural Properties
Methyl 2-oxooxazolidine-4-carboxylate is a chiral molecule that can exist as (R) and (S) enantiomers, or as a racemic mixture. The specific stereoisomer used is often critical for the desired biological activity of the final product.
Core Structure and Identification
The fundamental structure consists of a five-membered oxazolidinone ring with a methyl carboxylate group at the 4-position.
| Property | Value | References |
| Chemical Formula | C5H7NO4 | [1][2][3] |
| Molecular Weight | 145.11 g/mol | [1][2] |
| (S)-Enantiomer CAS | 132682-22-5 | [1][4] |
| (R)-Enantiomer CAS | 144542-43-8 | [3] |
| Racemate CAS | 96751-61-0 | [2] |
| Appearance | Colorless to light yellow liquid or white crystal | [1][4] |
| Storage Conditions | 0-8 °C, protect from light | [1][3][4] |
Spectroscopic Data
Structural confirmation is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The following data for the carboxylic acid form (hydrolyzed ester) provides a reference for the core scaffold.[5]
Table 1: Representative ¹H and ¹³C NMR Data for 2-oxooxazolidine-4-carboxylic acid in D₂O [5]
| Nucleus | (S)-Enantiomer Chemical Shift (ppm) | (R)-Enantiomer Chemical Shift (ppm) | Racemic Mixture Chemical Shift (ppm) |
| ¹H NMR | 4.22 (m, 2H), 4.16 (m, 1H) | 4.28 (ddd, 1H), 4.18 (m, 2H) | 4.30 (m, 1H), 4.19 (m, 2H) |
| ¹³C NMR | 173.90, 158.90, 68.43, 55.32 | 173.90, 158.90, 68.43, 55.32 | 174.09, 158.87, 67.52, 55.85 |
Note: The methyl ester will exhibit an additional singlet in the ¹H NMR spectrum around 3.7-3.8 ppm and a corresponding signal in the ¹³C NMR spectrum around 52-53 ppm.
Synthesis Methodologies: A Comparative Analysis
The synthesis of Methyl 2-oxooxazolidine-4-carboxylate is a critical step in its utilization. Various methods have been developed, each with distinct advantages and disadvantages regarding yield, safety, and environmental impact.
Traditional Synthesis Route
Historically, the synthesis involved the reaction of serine (or its ester) with phosgene derivatives like bis(trichloromethyl) carbonate (triphosgene) or methyl chloroformate in the presence of an organic solvent.[5]
Causality Behind the Method: This approach leverages the nucleophilic character of the amino and hydroxyl groups of serine to react with the electrophilic carbonyl source, leading to cyclization. The use of organic solvents is necessary to solubilize the reactants.
Limitations:
-
Low Yields: Reported yields can be as low as 8.5% to 62%.[5]
-
Harsh Reagents: Triphosgene is highly toxic and moisture-sensitive.
-
Environmental Concerns: The use of organic solvents like dioxane and dichloromethane is not environmentally friendly.[5]
Environmentally Benign Synthesis
A more modern and preferred method utilizes S,S'-dimethyl dithiocarbonate as the carbonyl source and water as the solvent. This approach significantly improves the safety and environmental profile of the synthesis.[5]
Causality Behind the Method: This process still relies on the nucleophilicity of the serine derivative but employs a less hazardous carbonylating agent. The reaction proceeds efficiently in water, eliminating the need for organic solvents and simplifying the workup. This "green chemistry" approach is highly desirable in industrial applications.
Workflow for Environmentally Benign Synthesis:
Caption: Workflow for the synthesis of 2-oxooxazolidine-4-carboxylic acid.
-
Reaction Setup: Under Argon protection, add L-serine methyl ester hydrochloride (15 mmol) and S,S'-dimethyl dithiocarbonate (10 mmol) to water (10 mL).
-
Cyclization: Stir the mixture in an ice bath at 10°C for 3 hours, followed by stirring at room temperature for 6 hours.
-
Extraction: Treat the reaction mixture with a 2:1 solution of dichloromethane (DCM) and water. Separate the aqueous layer and extract it twice with DCM.
-
Hydrolysis: Combine the organic extracts and add a 4:1 solution of water and ethanol. Adjust the pH to 13 with a 1N NaOH solution to hydrolyze the methyl ester.
-
Purification: Dry the solution over anhydrous magnesium sulfate, remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography using a dichloromethane/methanol eluent. This process yields the final product with a yield of approximately 88%.[5]
Applications in Drug Development
The primary application of Methyl 2-oxooxazolidine-4-carboxylate is as a chiral intermediate in the synthesis of pharmaceuticals, most notably oxazolidinone antibiotics.
Keystone in Linezolid Synthesis
Linezolid is a crucial antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6][7] The (S)-enantiomer of the oxazolidinone scaffold is essential for its antibacterial activity.
The synthesis of Linezolid involves several key steps where the oxazolidinone ring, derived from precursors like Methyl 2-oxooxazolidine-4-carboxylate, is functionalized.[7][8][9]
Logical Relationship in Linezolid Synthesis:
Caption: Role of the oxazolidinone core in the synthesis of Linezolid.
Broader Therapeutic Potential
Beyond Linezolid, the oxazolidinone ring system is a "privileged scaffold" in medicinal chemistry. It is being investigated for a range of other therapeutic applications, including:
-
Other Antibacterial Agents: The core structure can be modified to develop new antibiotics to combat emerging resistance.[6]
-
Matrix Metalloproteinase (MMP) Inhibitors: Derivatives of 2-oxo-imidazolidine-4-carboxylic acid, a related structure, have shown potent inhibition of MMP-13, an enzyme implicated in osteoarthritis.[10]
Safety and Handling
While the environmentally benign synthesis reduces risks, the compound and its parent structure, 2-oxazolidinone, have associated hazards.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation and may be harmful if swallowed.[1][3][11] An allergic skin reaction is also possible.[11]
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3][11] Handle in a well-ventilated area.[12]
Conclusion
Methyl 2-oxooxazolidine-4-carboxylate is a fundamentally important building block in modern pharmaceutical synthesis. The evolution of its synthetic routes towards greener, more efficient processes underscores the ongoing innovation in drug development. For researchers and scientists, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its potential in creating the next generation of therapeutics, particularly in the critical area of infectious diseases.
References
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-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Link]
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A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. PMC - NIH. [Link]
-
Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. [Link]
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A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]
-
Scheme (1). Synthesis of Linezolid. ResearchGate. [Link]
-
Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. [Link]
- Novel process for preparation of linezolid and its novel intermediates.
- Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.
-
Methyl4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate. PubChemLite. [Link]
-
Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. [Link]
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